molecular formula C22H23O4P B3430405 tert-Butylphenyl diphenyl phosphate CAS No. 83242-23-3

tert-Butylphenyl diphenyl phosphate

Cat. No.: B3430405
CAS No.: 83242-23-3
M. Wt: 382.4 g/mol
InChI Key: VDIFKDMFGPIVCQ-UHFFFAOYSA-N
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Description

tert-Butylphenyl diphenyl phosphate: is an organic phosphate ester known for its excellent thermal stability and hydrolytic resistance. It is commonly used as a flame retardant in various industrial applications, particularly in engineering plastics, due to its ability to enhance the thermal and mechanical properties of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butylphenyl diphenyl phosphate typically involves the reaction of tert-butylphenol with phosphorus oxychloride in the presence of a tertiary amine such as tributylamine. The reaction proceeds through the formation of tert-butylphenyl dichlorophosphate and di(tert-butyl) chlorophosphate as intermediates . The final product is obtained by reacting these intermediates with phenol under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves a multi-step process. Initially, tert-butylphenol is reacted with phosphorus oxychloride in the presence of a catalyst such as aluminum chloride. The reaction mixture is then subjected to further processing steps, including washing with sodium hydroxide solution and purification through distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butylphenyl diphenyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Phenol and tert-butylphenol.

    Oxidation: Corresponding phosphates.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-Butylphenyl diphenyl phosphate involves its interaction with various molecular targets and pathways. One of the key pathways affected is the Hedgehog signaling pathway. Exposure to this compound has been shown to inhibit the expression of key genes in this pathway, such as Gli1, Ptch1, and Ptch2, leading to altered cellular processes . This inhibition can result in changes in cell growth and differentiation, making it a compound of interest in developmental biology and cancer research.

Comparison with Similar Compounds

tert-Butylphenyl diphenyl phosphate is unique due to its high thermal stability and resistance to hydrolysis compared to other phosphate esters. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various industrial and research applications.

Properties

IUPAC Name

(2-tert-butylphenyl) diphenyl phosphate
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InChI

InChI=1S/C22H23O4P/c1-22(2,3)20-16-10-11-17-21(20)26-27(23,24-18-12-6-4-7-13-18)25-19-14-8-5-9-15-19/h4-17H,1-3H3
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InChI Key

VDIFKDMFGPIVCQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
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Molecular Formula

C22H23O4P
Record name TERT-BUTYLPHENYL DIPHENYL PHOSPHATE
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DSSTOX Substance ID

DTXSID2074110
Record name 2-tert-Butylphenyl diphenyl phosphate
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Molecular Weight

382.4 g/mol
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Physical Description

Tert-butylphenyl diphenyl phosphate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
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Boiling Point

473 to 500 °F at 5 mmHg (NTP, 1992), BP: 261 °C at 6 mm Hg
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Flash Point

435 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 3.2 mg/L at 25 °C
Record name TERT-BUTYLPHENYL DIPHENYL PHOSPHATE
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Density

1.16 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 25 °C
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Vapor Pressure

0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C
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CAS No.

56803-37-3, 83242-23-3
Record name TERT-BUTYLPHENYL DIPHENYL PHOSPHATE
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Record name 2-(1,1-Dimethylethyl)phenyl diphenyl phosphate
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Melting Point

-21 °C /pour point/
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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